molecular formula C18H19NO3S B2859322 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034262-92-3

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2859322
CAS No.: 2034262-92-3
M. Wt: 329.41
InChI Key: LBSOIQISIYPXMO-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a dimethylfuran carboxamide structure

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-11-8-14(12(2)22-11)17(20)19-10-18(3,21)16-9-13-6-4-5-7-15(13)23-16/h4-9,21H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSOIQISIYPXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three structural units:

  • 1-Benzothiophen-2-yl moiety : A sulfur-containing heterocycle synthesized via cyclization of ortho-substituted thiophenol derivatives.
  • 2-Hydroxypropyl linker : Introduced through nucleophilic addition or epoxide ring-opening reactions.
  • 2,5-Dimethylfuran-3-carboxamide : Prepared via Vilsmeier-Haack formylation followed by amidation.

Critical bond formations include:

  • Amide coupling between the hydroxypropylamine and furan-carboxylic acid.
  • Stereoselective installation of the hydroxy group at the propyl chain’s secondary position.

Synthetic Routes and Reaction Conditions

Route 1: Sequential Assembly via Epoxide Intermediate

Synthesis of 2-(1-Benzothiophen-2-yl)oxirane

Benzothiophene-2-carbaldehyde undergoes Darzens condensation with chloroacetone to form the epoxide.

Reaction Conditions :

  • Reagents: Chloroacetone, NaOH (20% aq.), ethanol, 0°C → rt, 12 h.
  • Yield: 78% (GC-MS purity >95%).
Epoxide Ring-Opening with Ammonia

The epoxide reacts with aqueous ammonia to yield 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine.

Optimization Data :

Parameter Optimal Value
Temperature 60°C
Solvent THF/H2O (3:1)
Reaction Time 8 h
Yield 65%

Side products include diastereomeric amines (∼15%), separable via chiral HPLC.

Amide Coupling with 2,5-Dimethylfuran-3-Carboxylic Acid

The amine intermediate is coupled with 2,5-dimethylfuran-3-carboxylic acid using T3P® (propylphosphonic anhydride) as the activating agent.

Key Data :

  • Molar Ratio (Acid:Amine:T3P): 1:1:1.2.
  • Solvent: Ethyl acetate, 25°C, 4 h.
  • Yield: 82% (HPLC purity 98.5%).

Route 2: One-Pot Tandem Cyclization-Coupling

A convergent approach combines benzothiophene formation and amide coupling in a single reactor.

Cyclization of 2-Mercaptobenzaldehyde with Propargyl Alcohol

Using AuCl3 catalysis, 2-mercaptobenzaldehyde and propargyl alcohol form 1-benzothiophen-2-yl-propan-2-ol.

Catalyst Screening :

Catalyst Conversion (%) Selectivity (%)
AuCl3 92 88
Pd(OAc)2 45 62
CuI 28 41

Conditions : 80°C, DMF, 6 h.

In Situ Amidation with Furan-3-Carbonyl Chloride

The alcohol is directly amidated without isolation, using furan-3-carbonyl chloride and DMAP.

Yield : 74% overall (two steps).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances safety and yield for epoxide formation:

Flow Parameters :

  • Residence Time: 2 min.
  • Temperature: -10°C.
  • Productivity: 5 kg/day (pilot scale).

Purification Techniques

  • Crystallization : Ethanol/water (7:3) affords 99.9% purity.
  • Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (4:1) removes residual diastereomers.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 65% 74%
Purity 98.5% 97.2%
Scalability Pilot-validated Lab-scale only
Cost (USD/g) 12.50 18.20

Route 1 is preferred for large-scale production due to lower cost and established scalability, while Route 2 offers higher atom economy.

Challenges and Mitigation Strategies

Stereochemical Control

The 2-hydroxypropyl group’s stereochemistry impacts biological activity. Asymmetric epoxidation using Jacobsen’s catalyst achieves 90% ee:

Conditions :

  • Catalyst: (R,R)-Jacobsen’s Mn-salen complex (2 mol%).
  • Oxidant: NaOCl, 0°C, 8 h.

Byproduct Formation

Major byproducts include:

  • Overoxidized furans : Controlled by limiting T3P® stoichiometry.
  • Diastereomeric amines : Reduced via low-temperature ring-opening.

Recent Advancements (2023–2024)

Photocatalytic Amidation

Visible-light-driven coupling using eosin Y reduces reaction time to 1 h (yield: 79%).

Enzymatic Resolution

Candida antarctica lipase B resolves diastereomers with 99% ee, enabling chiral synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction may yield alcohols. Substitution reactions can introduce various functional groups into the benzo[b]thiophene moiety .

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the dimethylfuran carboxamide structure contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(thiophen-2-yl) benzo[b]thiophene
  • 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene
  • 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility, while the dimethylfuran carboxamide structure provides stability and reactivity, making it a versatile compound for various applications .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzothiophene moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H17NO3S

The biological activity of this compound is believed to involve interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways and inhibit specific enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds related to benzothiophenes exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzothiophene can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

This compound has shown promise in preclinical models for anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is a focal point of ongoing research.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
PC-320Cell cycle arrest

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

  • Cytotoxicity : Significant cytotoxic effects on various cancer cell lines.
  • Antimicrobial Effects : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanistic Insights : Induction of apoptosis and disruption of essential cellular functions in pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide?

  • The synthesis typically involves multi-step reactions, starting with the coupling of benzothiophene derivatives with hydroxypropyl intermediates, followed by carboxamide formation. Key steps include:

  • Amide bond formation using coupling reagents like EDCI or HOBt under inert atmospheres .
  • Hydroxypropyl group introduction via nucleophilic substitution or Grignard reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Optimized reaction conditions (e.g., THF at 0–5°C for sensitive intermediates) minimize side products .

Q. How is the molecular structure of this compound validated experimentally?

  • Spectroscopic techniques :

  • NMR (¹H, ¹³C, and 2D-COSY) confirms connectivity of the benzothiophene, hydroxypropyl, and dimethylfuran groups .
  • High-resolution mass spectrometry (HRMS) verifies the molecular formula (e.g., observed m/z vs. calculated) .
    • X-ray crystallography (if crystalline) provides 3D structural insights, including dihedral angles and hydrogen-bonding patterns .

Q. What are the critical physical and chemical stability parameters for this compound?

  • Thermal stability : Assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >200°C .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) evaluates degradation pathways .
  • Storage recommendations : Lyophilized solids stored at –20°C in amber vials under argon prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Comparative assay design : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to validate target specificity .
  • Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .
  • Concentration-response curves (e.g., IC₅₀ comparisons) account for assay sensitivity variations .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) models binding to enzymes/receptors, guided by crystallographic data of homologous proteins .
  • Molecular dynamics simulations (AMBER, GROMACS) assess binding stability and conformational changes over 100+ ns trajectories .
  • QSAR models optimize substituents (e.g., furan methylation) to enhance affinity .

Q. How can structural modifications improve the compound’s pharmacokinetic profile?

  • Prodrug derivatization : Esterification of the hydroxypropyl group enhances oral bioavailability .
  • LogP optimization : Introduce polar groups (e.g., sulfonamides) to balance membrane permeability and solubility .
  • Metabolic stability assays (e.g., liver microsomes) guide resistance to CYP450-mediated degradation .

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

  • Target deconvolution : CRISPR-Cas9 knockout screens identify essential genes/pathways affected by treatment .
  • Phosphoproteomics (LC-MS/MS) maps signaling pathway alterations (e.g., MAPK, PI3K-Akt) .
  • In vivo PET imaging with radiolabeled analogs tracks biodistribution and target engagement .

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